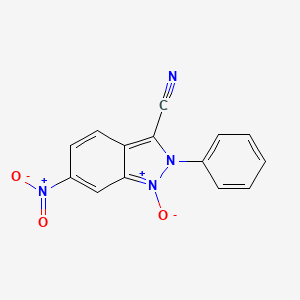
6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide is a heterocyclic compound with the molecular formula C14H8N4O3. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide typically involves the formation of the indazole ring followed by nitration and oxidation steps. One common method includes the cyclization of 2-azidobenzaldehydes with amines, followed by nitration using nitric acid and subsequent oxidation .
Industrial Production Methods
Industrial production methods often employ transition metal-catalyzed reactions due to their efficiency and high yields. For instance, copper-catalyzed one-pot reactions involving 2-bromobenzaldehydes, primary amines, and sodium azide are used to form the indazole core .
Analyse Des Réactions Chimiques
Types of Reactions
6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 6-amino-2-phenyl-2H-indazole-3-carbonitrile.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory disorders.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the indazole core can inhibit specific enzymes or receptors involved in disease pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-2H-indazole-3-carbonitrile: Lacks the nitro group, resulting in different reactivity and biological activity.
6-Amino-2-phenyl-2H-indazole-3-carbonitrile: Formed by the reduction of the nitro group, exhibiting different pharmacological properties.
6-Nitro-2-phenyl-2H-indazole-3-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group
Uniqueness
6-Nitro-2-phenyl-2H-indazole-3-carbonitrile 1-oxide is unique due to its combination of a nitro group and an indazole core, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
93716-53-1 |
|---|---|
Formule moléculaire |
C14H8N4O3 |
Poids moléculaire |
280.24 g/mol |
Nom IUPAC |
6-nitro-1-oxido-2-phenylindazol-1-ium-3-carbonitrile |
InChI |
InChI=1S/C14H8N4O3/c15-9-14-12-7-6-11(18(20)21)8-13(12)17(19)16(14)10-4-2-1-3-5-10/h1-8H |
Clé InChI |
PSAFFGQSEHTYPY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=C3C=CC(=CC3=[N+]2[O-])[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


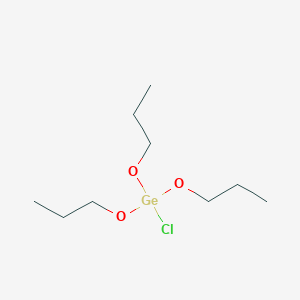
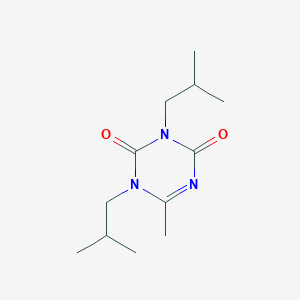
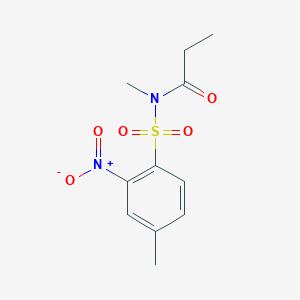
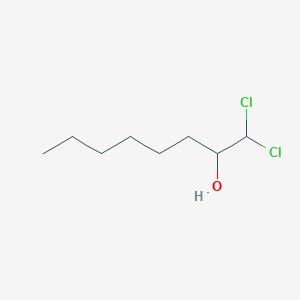
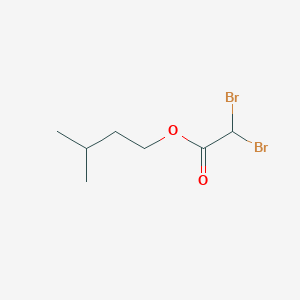

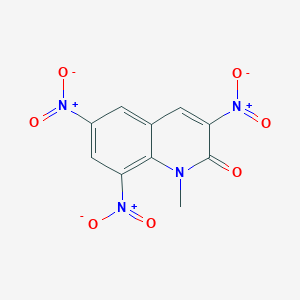
![N-[(4-Chlorophenyl)methyl]-N-cyclopent-2-en-1-yl-N'-methylurea](/img/structure/B14346967.png)

![1-Chloro-4-{[4-(propan-2-yl)phenoxy]methyl}benzene](/img/structure/B14346982.png)
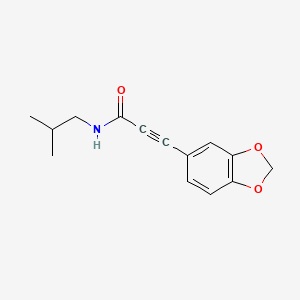
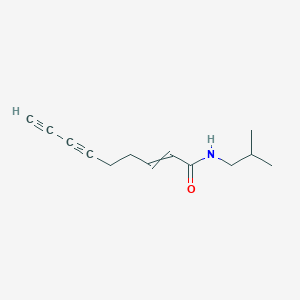
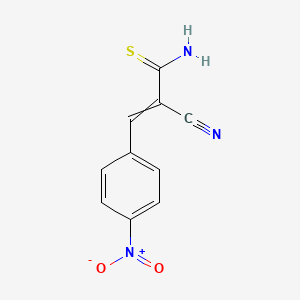
![1-[3-(4-Methoxy-2-methylanilino)phenyl]ethan-1-one](/img/structure/B14347004.png)
